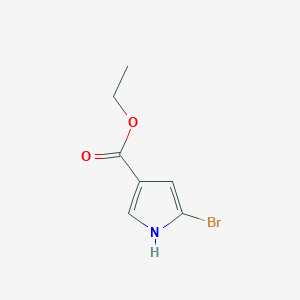

ethyl 5-bromo-1H-pyrrole-3-carboxylate

Description

Ethyl 5-bromo-1H-pyrrole-3-carboxylate is a brominated pyrrole derivative with an ethyl ester group at the 3-position of the heterocyclic ring. Pyrrole derivatives are pivotal in medicinal and organic chemistry due to their role as intermediates in synthesizing bioactive molecules. The bromine atom at position 5 enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl groups . This compound is synthesized via bromination of the parent pyrrole ester, as exemplified by the methyl ester analog (CAS 16420-39-6), which is prepared using N-bromosuccinimide (NBS) in tetrahydrofuran at low temperatures .

Properties

Molecular Formula |

C7H8BrNO2 |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

ethyl 5-bromo-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-6(8)9-4-5/h3-4,9H,2H2,1H3 |

InChI Key |

WKZCJHDTNXPBJC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Analogs

Ethyl 5-Bromo-1H-Pyrrole-2-Carboxylate

This positional isomer features the ester group at the 2-position instead of 3. The altered substitution pattern affects electronic properties and reactivity. For instance, the 2-carboxylate isomer (CAS 740813-37-0) has a molecular weight of 218.05 g/mol, similar to the 3-carboxylate analog, but its steric and electronic profiles differ, influencing its utility in subsequent reactions .

Methyl 5-Bromo-1H-Pyrrole-3-Carboxylate

Replacing the ethyl ester with a methyl group reduces steric bulk and alters solubility. This analog (CAS 16420-39-6) is synthesized via NBS-mediated bromination under cryogenic conditions, a method adaptable to the ethyl ester variant .

Ethyl 5-Bromo-6-Ethyl-3-Hydroxy-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate

A more complex derivative with a fused pyrrolopyridine ring, additional substituents (ethyl, methyl, hydroxy), and a molecular weight of 327.17 g/mol.

Heterocyclic Derivatives with Bromine and Ester Groups

Ethyl 5-Bromopyrazolo[1,5-a]Pyridine-3-Carboxylate

This pyrazolopyridine derivative (CAS 741717-60-2) shares a bromine atom and ester group but differs in ring structure. Its structural similarity score (0.69) to pyrrole derivatives suggests moderate overlap in reactivity, though the pyridine nitrogen may confer distinct electronic properties .

Ethyl 5-Amino-1-(2-Bromophenyl)-1H-Pyrazole-3-Carboxylate

A pyrazole-based analog (CAS 1269294-14-5) with a bromophenyl substituent.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.